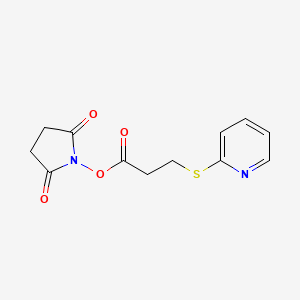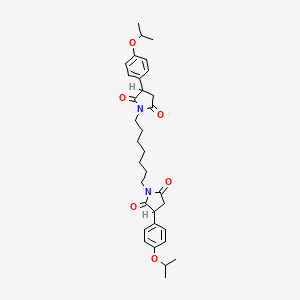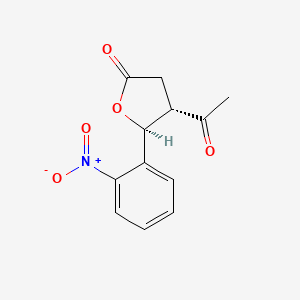
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- is a synthetic organic compound that belongs to the furanone family Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a suitable nitrophenyl-substituted precursor with an acetylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might yield various oxidized products.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May have biological activity, such as antimicrobial or anti-inflammatory properties, making it useful in biological research.
Industry: Could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- would depend on its specific interactions with molecular targets. The nitrophenyl group might interact with enzymes or receptors, while the furanone ring could participate in various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-: The nitro group is in a different position, which could affect its reactivity and applications.
Uniqueness
The presence of the o-nitrophenyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- makes it unique compared to other furanone derivatives. This structural feature may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88220-91-1 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(4S,5S)-4-acetyl-5-(2-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)9-6-11(15)18-12(9)8-4-2-3-5-10(8)13(16)17/h2-5,9,12H,6H2,1H3/t9-,12-/m1/s1 |
InChI Key |
GPCSMDVQFFHPLJ-BXKDBHETSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


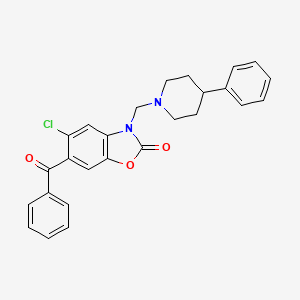



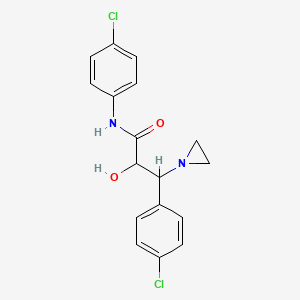

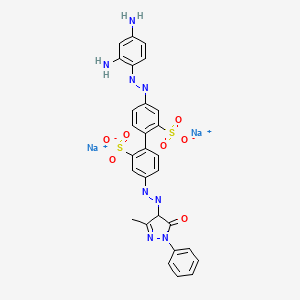
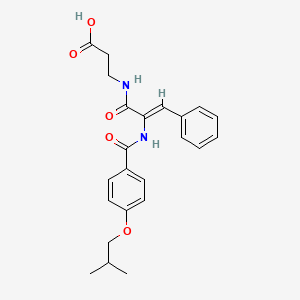

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)


